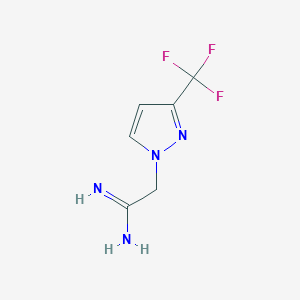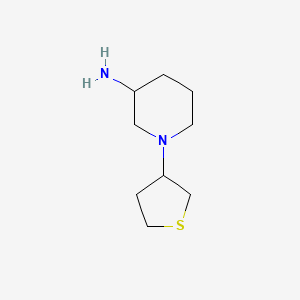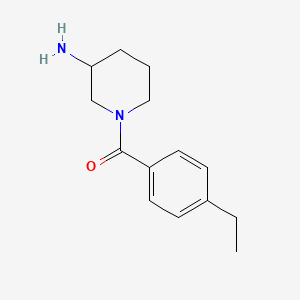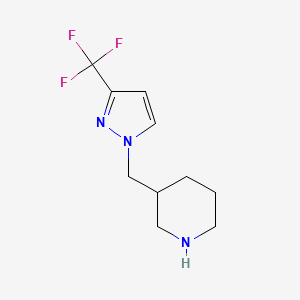
3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine
Descripción general
Descripción
“3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” is a complex organic compound that contains a piperidine ring, a pyrazole ring, and a trifluoromethyl group . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The review by Giovanna Li Petri et al. provides an overview of the synthetic strategies used for the construction of various piperidine derivatives . These strategies include ring construction from different cyclic or acyclic precursors, and functionalization of preformed piperidine rings .
Molecular Structure Analysis
The molecular structure of “3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” is characterized by a piperidine ring, a pyrazole ring, and a trifluoromethyl group . The piperidine ring is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The trifluoromethyl group consists of one carbon atom and three fluorine atoms .
Chemical Reactions Analysis
The chemical reactions involving “3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” are likely to be influenced by the presence of the piperidine and pyrazole rings, as well as the trifluoromethyl group . The review by Giovanna Li Petri et al. discusses the influence of steric factors on the biological activity of piperidine derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” are likely to be influenced by its molecular structure . The presence of the piperidine and pyrazole rings, as well as the trifluoromethyl group, may contribute to its unique physicochemical properties .
Aplicaciones Científicas De Investigación
Pharmacological Significance
Piperidine derivatives, including those with a trifluoromethyl group, are prevalent in pharmaceuticals. The trifluoromethyl group is often used as a bioisostere to modulate the steric and electronic properties of a compound, enhancing its pharmacological profile . This particular compound could be investigated for its potential as a CGRP receptor antagonist , which is relevant in the treatment of conditions like migraines due to its role in innervating pain-sensitive meningeal blood vessels .
Synthetic Chemistry Applications
In synthetic chemistry, this compound serves as a versatile intermediate. Its structure allows for various intra- and intermolecular reactions, leading to the formation of new piperidine derivatives. These derivatives can be further utilized to synthesize more complex molecules, including spiropiperidines and piperidinones , which have significant applications in drug development .
Biological Activity Enhancement
The introduction of a trifluoromethyl group into piperidine derivatives can increase their biological activity. This is due to the group’s ability to increase lipophilicity, bioavailability, and metabolic stability of the molecules. As such, this compound could be pivotal in the development of new bioactive molecules with improved efficacy .
Agricultural Chemistry
The trifluoromethyl group is also significant in the field of agricultural chemistry. Compounds with this group have been used in the synthesis of pesticides and herbicides. Their structural properties allow them to interact with biological targets in pests, providing a basis for developing new agrochemicals .
Mecanismo De Acción
Target of Action
The compound contains a trifluoromethyl group and a pyrazole ring, both of which are common in many pharmaceuticals and agrochemicals . These groups can interact with various biological targets, but without specific studies, it’s hard to identify the exact targets for this compound.
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, it could act as an inhibitor or activator of a certain enzyme or receptor, or it could interact with DNA or RNA. The trifluoromethyl group is known to influence the electronic properties of the molecule, which could affect its interaction with its targets .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Compounds with similar structures have been used in the protection of crops from pests , suggesting that it might interfere with biochemical pathways important for pest survival.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system in which it is used. The trifluoromethyl group can influence these properties by affecting the compound’s lipophilicity, stability, and reactivity .
Direcciones Futuras
The future directions for research on “3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” and similar compounds are likely to involve further exploration of their synthesis, structure, reactivity, mechanism of action, and potential applications . The development of new synthetic methods and the design of new piperidine compounds with different biological profiles are areas of ongoing research .
Propiedades
IUPAC Name |
3-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3/c11-10(12,13)9-3-5-16(15-9)7-8-2-1-4-14-6-8/h3,5,8,14H,1-2,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCBSKZSTKOIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



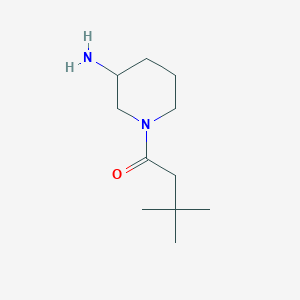
![1-[(2,5-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464373.png)
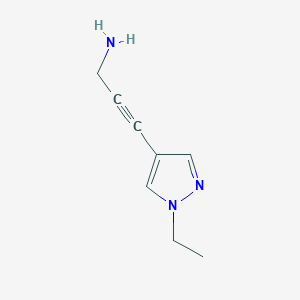
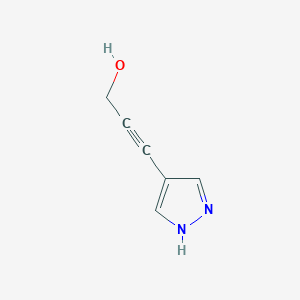
![N-[2-(4-methoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1464377.png)




